molecular formula C9H11N3O3S B7557843 N-[3-(sulfamoylamino)phenyl]prop-2-enamide

N-[3-(sulfamoylamino)phenyl]prop-2-enamide

Cat. No. B7557843
M. Wt: 241.27 g/mol
InChI Key: QHJXLIRCJKWCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(sulfamoylamino)phenyl]prop-2-enamide, also known as SPA, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has shown potential as an anti-inflammatory and anti-cancer agent.

Mechanism of Action

N-[3-(sulfamoylamino)phenyl]prop-2-enamide acts as an inhibitor of carbonic anhydrase IX and cyclooxygenase-2. It binds to the active site of these enzymes and prevents their activity. Carbonic anhydrase IX is involved in the regulation of pH in cancer cells, and its inhibition leads to a decrease in tumor growth and angiogenesis. Cyclooxygenase-2 is involved in the production of prostaglandins that promote inflammation, and its inhibition leads to a decrease in inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological process that is being studied. In general, this compound has been shown to have anti-inflammatory and anti-cancer effects. It has also been shown to have an effect on pH regulation in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using N-[3-(sulfamoylamino)phenyl]prop-2-enamide in lab experiments include its specificity for carbonic anhydrase IX and cyclooxygenase-2, its ability to inhibit the activity of these enzymes, and its potential as an anti-inflammatory and anti-cancer agent. The limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on N-[3-(sulfamoylamino)phenyl]prop-2-enamide. One direction is to study its potential as a therapeutic agent for cancer and inflammation. Another direction is to study its mechanism of action in more detail, including its effects on pH regulation in cancer cells. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo and in clinical trials.

Synthesis Methods

The synthesis of N-[3-(sulfamoylamino)phenyl]prop-2-enamide involves the reaction between 3-aminobenzenesulfonamide and acryloyl chloride. The reaction takes place in the presence of a base such as triethylamine or pyridine. The product is obtained as a white solid with a melting point of 220-222°C.

Scientific Research Applications

N-[3-(sulfamoylamino)phenyl]prop-2-enamide has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in tumor growth and angiogenesis. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins that promote inflammation. This inhibition leads to a decrease in inflammation and pain.

properties

IUPAC Name

N-[3-(sulfamoylamino)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3S/c1-2-9(13)11-7-4-3-5-8(6-7)12-16(10,14)15/h2-6,12H,1H2,(H,11,13)(H2,10,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJXLIRCJKWCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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